molecular formula C9H11FO B1342436 1-(3-Fluorophenyl)propan-1-OL CAS No. 701-38-2

1-(3-Fluorophenyl)propan-1-OL

Cat. No. B1342436
CAS RN: 701-38-2
M. Wt: 154.18 g/mol
InChI Key: UINJQZXICQEKRH-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)propan-1-OL, also known as 3-fluorophenol, is a monofluorinated phenol that is widely used in scientific research. It is a colorless, volatile liquid with a strong, pungent odor. It is used as a reagent in organic synthesis and has a variety of applications in the field of scientific research, including as a biochemical and physiological agent, as a catalyst for chemical reactions, and as a reactant in the synthesis of other compounds.

Scientific Research Applications

Intramolecular Nucleophilic Substitutions

  • Cyclisation to Chroman : 3-(o-Fluorophenyl)propan-1-ol can be cyclised to chroman through chromium tricarbonyl complexes or via the action of specific rhodium(III) cations (Houghton, Voyle, & Price, 1980).

  • Reactions of Coordinated Ligands : When treated with potassium t-butoxide in dimethyl sulphoxide, chromium tricarbonyl complex of 3-(2-fluorophenyl)propan-1-ol underwent rapid intramolecular nucleophilic substitution, forming a complex of chroman (Houghton, Voyle, & Price, 1983).

Synthesis and Antimicrobial Activity

  • Antimicrobial Compound Synthesis : Novel compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone showed antimicrobial activity, indicating potential for pharmaceutical applications (Nagamani et al., 2018).

Homochiral Compounds

  • Microbial Reduction : Studies on the reduction of certain fluoro-organic compounds, such as 1-fluoro-3-(p-tolylsulphonyl)propan-2-one, using Baker's yeast and other microorganisms have shown the production of specific enantiomers in high purity (Bernardi et al., 1988).

Lipase-Catalyzed Synthesis

  • Enantiomers of 3-Chloro-1-arylpropan-1-ols : The lipase-catalyzed synthesis of enantiomers of various 3-chloro-1-arylpropan-1-ols, including 3-chloro-1-(4-fluorophenyl)propan-1-ol, has been described, with implications in organic chemistry and pharmaceuticals (Pop et al., 2011).

Structure-Activity Relationships

  • Dopamine Transporter Inhibitors : Atypical dopamine transporter inhibitors, such as 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol, have shown therapeutic potential in preclinical models of psychostimulant abuse, indicating their significance in neuroscience research (Slack et al., 2020).

Cyclisation and Radical Intermediates

  • Cyclisation via Radical Intermediates : Studies on compounds like 3-(p-methylphenyl)propan-1-ol, which undergo cyclisation via radical intermediates, highlight important reactions in organic chemistry. These findings can be significant for developing new synthetic methods (Goosen, Mccleland, & Rinaldi, 1993).

Antimicrobial and Antiradical Activity

  • (3-Alkoxymethyl-4-hydroxyphenyl)propan-1-ones : These compounds, prepared by specific reactions, were tested for antimicrobial activities and showed lower biological activities compared to certain beta blockers, suggesting their potential in medical chemistry (Čižmáriková et al., 2020).

Vibrational Spectroscopy and Molecular Analysis

  • 4-(3-Fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone : Vibrational spectral analysis and theoretical calculations of this compound provide insights into its molecular geometry, which can be relevant in fields like material science and pharmacology (Sert et al., 2014).

Kinetic Resolution and Application

  • 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol : Its high enantiomeric purity obtained through lipase-mediated kinetic resolution and conversion into epoxypropane demonstrates significant applications in synthetic organic chemistry (Shimizu, Sugiyama, & Fujisawa, 1996).

Fluorescent Markers and Biological Models

  • Fluorescent Biomarkers Development : Research on amphyphylic triazoanilines, synthesized from industrial waste like cardanol and glycerol, highlights their potential in developing fluorescent biomarkers with low toxicity, relevant in environmental science and industrial applications (Pelizaro et al., 2019).

Corrosion Inhibition

  • Tertiary Amines as Corrosion Inhibitors : The synthesis and electrochemical performance of certain tertiary amines, such as 1,3-di-amino-propan-2-ol derivatives, reveal their effectiveness as anodic inhibitors for carbon steel, important in materials science (Gao, Liang, & Wang, 2007).

properties

IUPAC Name

1-(3-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINJQZXICQEKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609219
Record name 1-(3-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)propan-1-OL

CAS RN

701-38-2
Record name 1-(3-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701-38-2
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Synthesis routes and methods I

Procedure details

3-Fluorophenylpropionic acid (39, 0.500 g, 2.97 mmol) was diluted in anhydrous THF (2 mL) under argon, and cooled to 0° C. Borane-THF (1 M, 4.16 mL, 4.16 mmol) was added dropwise, and the mixture was allowed to warm to room temperature and stirred for 18 h. The reaction was quenched by the addition of 1:1 THF/H2O (5 mL). When gas evolution ceased, solid K2CO3 was added until the mixture separated into two layers, which were separated. The aqueous layer was extracted with EtOAc (2×5 mL), and the combined organic layers were washed with H2O (15 mL) and sat. aq. NaCl (15 mL), dried over anhydrous sodium sulfate, and concentrated to yield the product as a clear oil (0.446 g, 97%) after drying in vacuo. 1H-NMR (500 MHz; CDCl3): δ 7.29-7.25 (m, 1 H), 7.00 (d, J=7.6 Hz, 1 H), 6.95-6.89 (m, 2 H), 3.71 (t, J=6.4 Hz, 2 H), 2.74 (t, J=7.7 Hz, 2 H), 1.95-1.89 (m, 2 H), 1.39 (s, 1 H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.16 mL
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

18 L ethyl bromide were dissolved in 30 L of THF and added dropwise to a suspension of 6 kg of magnesium in 30 L of THF. The reaction solution was next stirred for two hours at 65° to 75° C. and then cooled to 0 to 10° C. 15 kg of 3-fluorobenzaldehyde in 60 L of THF were added while cooling with ice over a period of 6 hr and the reaction solution was stirred overnight at room temp. The reaction solution was quenched with saturated ammonium chloride solution at 0°-10° C. The reaction solution was stirred for one hour, organic layer separated and concentrated. The concentrate was extracted with 40 L of DCM and washed with 30 L of 5% HCl solution. The solvent was removed in vacuo. After drying, 20 kg of 1-(3-Fluoro -phenyl)-propan-1-ol were obtained as a brown oil and taken as such to the next step.
Quantity
18 L
Type
reactant
Reaction Step One
Name
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
6 kg
Type
reactant
Reaction Step Two
Name
Quantity
30 L
Type
solvent
Reaction Step Two
Quantity
15 kg
Type
reactant
Reaction Step Three
Name
Quantity
60 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How long after 3-FPM ingestion is 1-(3-Fluorophenyl)propan-1-ol detectable?

A1: The research indicates that 1-(3-Fluorophenyl)propan-1-ol, formed via oxidative ring opening of 3-FPM, exhibited the longest detection window among the identified metabolites. [] This means it could be detected in biological samples for a longer duration than the parent drug and other metabolites. While the study doesn't explicitly state the exact detection timeframe for 1-(3-Fluorophenyl)propan-1-ol, it does mention that 3-FPM itself was detectable in urine for up to 116 hours post-ingestion. [] This suggests that the metabolite might also persist for a significant period, though further research is needed to confirm this.

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